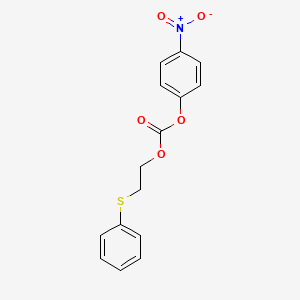
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate is an organic compound with the molecular formula C14H12N2O5S2. It is a yellow crystalline powder that is slightly soluble in water but easily dissolves in organic solvents such as ether, acetone, and dimethylformamide . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate typically involves the following steps :
Esterification: 4-Nitrobenzoic acid reacts with 2-pyridinethiol to form the corresponding ester.
Carbonation: The ester is then reacted with diethyl carbonate to produce 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate.
Substitution: The final step involves reacting the carbonate with ethyl magnesium bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Safety measures are also implemented to handle the chemicals and by-products safely.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It serves as a linker in the development of antibody-drug conjugates (ADCs), which are used in targeted cancer therapies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate involves its ability to act as a cleavable linker in biochemical applications . The compound can form stable bonds with proteins or other molecules, which can be cleaved under specific conditions, releasing the active drug or molecule. This property is particularly useful in the development of ADCs, where the compound helps deliver the drug specifically to cancer cells, minimizing side effects on healthy cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
- 4-Nitrophenyl 2-(2-pyridyldisulfanyl)ethyl carbonate
Uniqueness
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate is unique due to its specific chemical structure, which provides distinct reactivity and stability. Its ability to act as a cleavable linker in ADCs sets it apart from other similar compounds, making it valuable in targeted drug delivery systems.
Propiedades
Número CAS |
821791-94-0 |
|---|---|
Fórmula molecular |
C15H13NO5S |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2-phenylsulfanylethyl carbonate |
InChI |
InChI=1S/C15H13NO5S/c17-15(20-10-11-22-14-4-2-1-3-5-14)21-13-8-6-12(7-9-13)16(18)19/h1-9H,10-11H2 |
Clave InChI |
ILFQHNAMWMUGBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
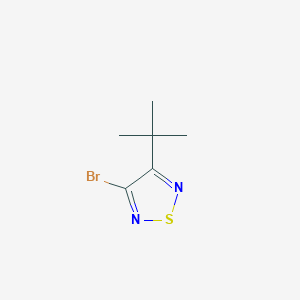

![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)

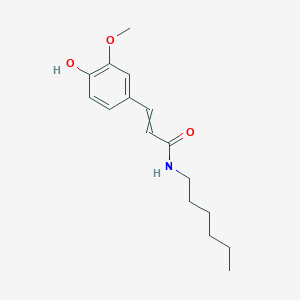
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)

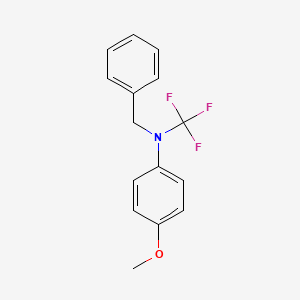
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)

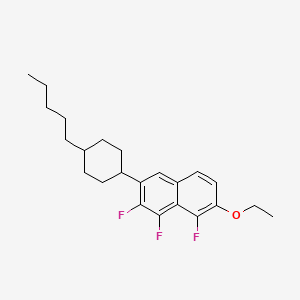
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)
